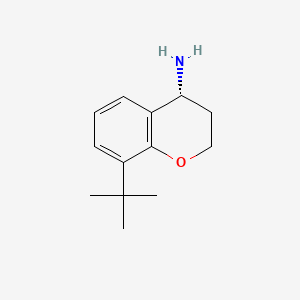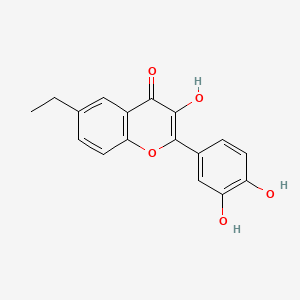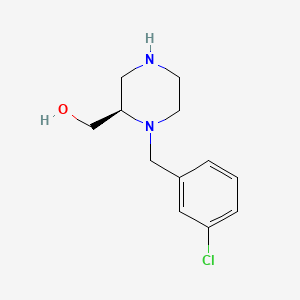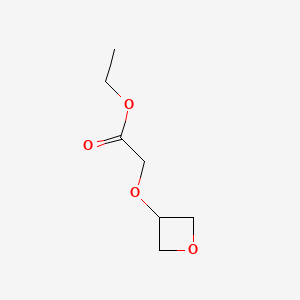![molecular formula C9H4F3N3 B572922 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1256807-20-1](/img/structure/B572922.png)
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Übersicht
Beschreibung
“5-(Trifluoromethyl)pyridine-3-carbonitrile” is a chemical compound with the empirical formula C7H3F3N2 . It is a type of trifluoromethylpyridine, which are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
Trifluoromethylpyridines can be synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “5-(Trifluoromethyl)pyridine-3-carbonitrile” includes a pyridine ring with a trifluoromethyl group and a carbonitrile group .Chemical Reactions Analysis
While specific chemical reactions involving “5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” are not available, trifluoromethylpyridines are known to be used in various chemical reactions in the agrochemical and pharmaceutical industries .Physical And Chemical Properties Analysis
“5-(Trifluoromethyl)pyridine-3-carbonitrile” is a solid with a melting point of 42-46 °C . The presence of a fluorine atom and a carbon-containing pyridine in trifluoromethylpyridines are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
Industrial, Biological, and Medicinal Properties : The compound 5H-Chromeno[2,3-b]pyridines, which are related to 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, possess significant industrial, biological, and medicinal properties. A study reported the synthesis of a derivative with good yield, indicating its potential for large-scale production and its ADME (absorption, distribution, metabolism, and excretion) properties were assessed, suggesting applications in drug development and pharmacology (Ryzhkova et al., 2023).
Crystal Structure Analysis : Research on compounds structurally similar to 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, like 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, involved determining their crystal structures using X-ray crystallography. This implies potential applications in material science and molecular engineering (Liu et al., 2013).
Multicomponent Synthesis : A study demonstrated the efficient formation of substituted 5H-chromeno[2,3-b]pyridine derivatives, including those containing the 3-trifluoromethyl-2-pyrazolin-5-one fragment. These compounds are promising for various biomedical applications, suggesting their use in medical and pharmaceutical research (Elinson et al., 2018).
Versatile Intermediate for Synthesis : The synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a related compound, was described as a versatile building block for creating trifluoromethylated N-heterocycles. This highlights its role in the development of novel chemical entities, which can be useful in various chemical syntheses (Channapur et al., 2019).
Hydrogen-Bonding Network Analysis : A study of 5-(trifluoromethyl)picolinic acid monohydrate, closely related to the compound , revealed a complex water-bridged hydrogen-bonding network. This suggests potential applications in understanding molecular interactions and designing molecules with desired properties (Ye & Tanski, 2020).
Pesticide Synthesis : The synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a similar compound, has been widely used in creating pesticides. This indicates the compound's potential applications in agricultural chemistry (Xin-xin, 2006).
Biomedical Applications : Various derivatives of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile show promise in biomedical applications, such as in the development of inhibitors for specific proteins or enzymes, indicating their relevance in drug discovery and molecular biology research (Elinson et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)6-1-7-5(2-13)3-14-8(7)15-4-6/h1,3-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQHDVHQJPCJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801178301 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
CAS RN |
1256807-20-1 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256807-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



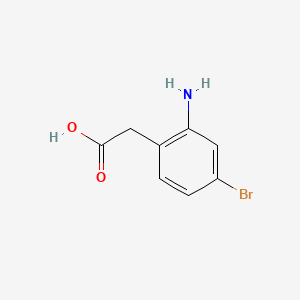
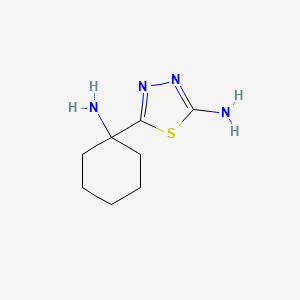
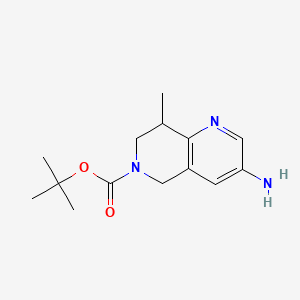
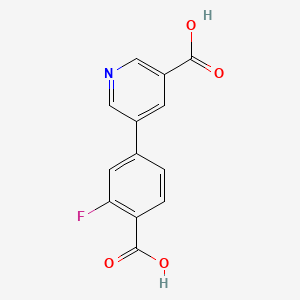
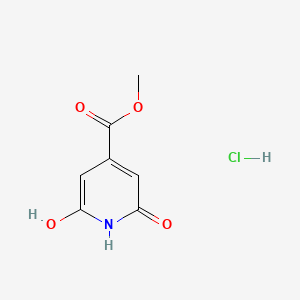
![5-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572847.png)
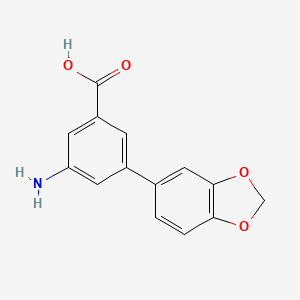
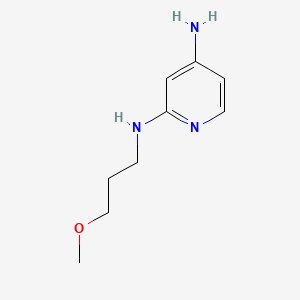
![5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572851.png)
![Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate](/img/structure/B572852.png)
